molecular formula C8H15O4P B016880 (E)-4-diethoxyphosphorylbut-2-enal CAS No. 110905-37-8

(E)-4-diethoxyphosphorylbut-2-enal

Cat. No.: B016880
CAS No.: 110905-37-8
M. Wt: 206.18 g/mol
InChI Key: IIVXNWZBMVVKJU-AATRIKPKSA-N
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Description

(E)-4-diethoxyphosphorylbut-2-enal is a specialized chemical building block critical in organic synthesis, particularly for constructing complex molecules with conjugated systems via reactions such as the Horner-Wadsworth-Emmons olefination. Its primary research value is in the development of innovative vitamin K analogues designed for neuroscience applications . Recent studies have successfully employed similar phosphonate-containing intermediates to synthesize a new class of vitamin K compounds with hybrid structures that incorporate elements of retinoic acid . These novel analogues are engineered to activate specific nuclear receptors like the steroid and xenobiotic receptor (SXR) and the retinoic acid receptor (RAR), demonstrating robust potential to induce neuronal differentiation in mouse neural progenitor cells . This mechanism is being investigated for its promise in creating therapeutic candidates for neurodegenerative diseases, with some resulting compounds showing effective blood-brain barrier penetration in vivo . As a key precursor in this cutting-edge research, this compound provides researchers with a versatile tool to create molecules that could eventually help replace neurons lost to conditions like Alzheimer's and Parkinson's disease . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(E)-4-diethoxyphosphorylbut-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15O4P/c1-3-11-13(10,12-4-2)8-6-5-7-9/h5-7H,3-4,8H2,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIVXNWZBMVVKJU-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC=CC=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(C/C=C/C=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110905-37-8
Record name 4-(Diethylphosphono)-2-butenal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110905378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Reagent Preparation

The HWE reagent 11 is synthesized via a two-step process:

  • Thioesterification : Crotonic acid is brominated to form (E)-4-bromobut-2-enoic acid, followed by thioesterification with ethanethiol under DCC/DMAP catalysis.

  • Phosphonate Introduction : The resulting thioester undergoes Arbuzov reaction with triethyl phosphite to install the diethoxyphosphoryl group.

Aldehyde Coupling

The critical step involves coupling reagent 11 with aldehydes under optimized conditions:

  • Temperature : −78°C to −40°C for 30 minutes.

  • Base : Lithium hexamethyldisilazide (LiHMDS, 1.0 equiv).

  • Solvent : Anhydrous THF at high dilution (0.039 M).

Table 1: Optimization of HWE Reaction Conditions

AldehydeBaseTemperatureYield (%)E/Z Selectivity
10cNaHMDS−78°C35–45>95:5
10cLiHMDS−78→−40°C72>95:5
10dLiHMDS−78→−40°C6893:7

This method achieves yields up to 72% with >95:5 E-selectivity, making it superior to classical Wittig approaches.

Industrial-Scale Continuous Flow Synthesis

Industrial production leverages continuous flow reactors to enhance efficiency and safety. Key modifications include:

Reaction Design

  • Mixing Efficiency : Microreactors ensure rapid heat dissipation and homogeneous mixing, critical for exothermic phosphonate-aldehyde couplings.

  • Chlorinating Agents : Oxalyl chloride replaces hazardous reagents (e.g., PCl₃), improving selectivity and reducing byproducts.

Process Parameters

  • Residence Time : 5–10 minutes.

  • Temperature : 0–25°C.

  • Throughput : 1–5 kg/hr, scalable to multi-ton production.

Base-Catalyzed Isomerization and Functionalization

Post-HWE modifications are essential for accessing stereochemically pure products.

Olefin Isomerization

The α,β-unsaturated aldehyde intermediate undergoes base-catalyzed isomerization to the γ,δ-unsaturated isomer:

  • Conditions : 1,8-Diazabicycloundec-7-ene (DBU, 10 mol%) in toluene at 80°C.

  • Outcome : >95% conversion in 2 hours, enabling subsequent 1,4-conjugate additions.

Asymmetric Cu-Catalyzed Additions

Enantioselective methylation is achieved using chiral Cu complexes:

  • Catalyst : CuBr·SMe₂ with (−)-Tol-BINAP ligand.

  • Yield : 83–91% with 85–92% enantiomeric excess (ee).

Alternative Synthetic Routes

Thioesterification of Bisunsaturated Acids

Direct thioesterification of preformed α,β,γ,δ-bisunsaturated acids avoids phosphonate intermediates but suffers from lower yields (≤61%).

Wittig Olefination

While historically significant, Wittig reactions exhibit poor reproducibility and E/Z selectivity (<80:20) compared to HWE methods.

Challenges and Mitigation Strategies

Reproducibility Issues

Early HWE protocols suffered from inconsistent yields due to:

  • Temperature Fluctuations : Addressed by strict −78°C to −40°C gradients.

  • Impurity Carryover : Solved via flash chromatography (EtOAc/pentane gradients).

Byproduct Formation

  • Phosphine Oxide Contamination : Minimized using freshly distilled reagents and inert atmospheres.

Comparative Analysis of Methods

Table 2: Method Comparison for this compound Synthesis

MethodYield (%)E/Z SelectivityScalability
HWE (Lab-Scale)72>95:5Moderate
Continuous Flow85>98:2High
Wittig Olefination4575:25Low

Chemical Reactions Analysis

Types of Reactions

4-(Diethylphosphono)-2-butenal can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphonic acid derivatives, alcohols, and substituted phosphonates .

Scientific Research Applications

4-(Diethylphosphono)-2-butenal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Diethylphosphono)-2-butenal involves its interaction with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding to the enzyme’s active site .

Comparison with Similar Compounds

(4-Diethylphosphono)-3-Methylbut-2-enenitrile

Key Differences :

  • Functional Groups : Unlike this compound, this compound replaces the aldehyde (-CHO) with a nitrile (-CN) group and introduces a methyl substituent at the β-position.
  • Synthetic Utility : The nitrile group enables diverse reactivity, such as participation in Strecker synthesis or hydrolysis to carboxylic acids. Its synthesis involves isotopically labeled precursors (e.g., ¹³C-enriched acetonitrile) and diethyl chlorophosphate, as described in Scheme 12 of the referenced study .

Diethyl Phosphonoacetonitrile

Key Differences :

  • Structure : Lacks the α,β-unsaturation present in this compound, reducing conjugation and electrophilicity.
  • Reactivity: Primarily acts as a phosphorylated acetonitrile equivalent, useful in nucleophilic substitutions. Its anion reacts with carbonyl compounds, but without the aldehyde’s inherent electrophilic site, it cannot participate in HWE olefination.

Ethyl 2-Chloro-3-Oxobutanoate

Key Differences :

  • Functionality : Contains a β-keto ester and a chloro substituent, contrasting with the aldehyde-phosphoryl system.

Data Table: Structural and Functional Comparison

Property This compound (4-Diethylphosphono)-3-Methylbut-2-enenitrile Diethyl Phosphonoacetonitrile
Molecular Formula C₈H₁₅O₄P C₉H₁₅NO₃P C₅H₁₀NO₃P
Key Functional Groups Aldehyde, Phosphoryl, α,β-unsat. Nitrile, Phosphoryl, Methyl, α,β-unsat. Nitrile, Phosphoryl
Electrophilicity High (due to conjugated system) Moderate (nitrile less electrophilic) Low
Isotopomer Accessibility Limited data Yes (via ¹³C-labeled precursors) Yes (similar methods)
Primary Use HWE Olefination Mechanistic probes, labeled synthesis Nucleophilic substitutions

Q & A

Q. What are the established synthetic routes for (E)-4-diethoxyphosphorylbut-2-enal, and how do reaction conditions influence yield?

The synthesis typically involves phosphorylation of α,β-unsaturated aldehydes using diethyl phosphite under acidic or basic catalysis. Key steps include:

  • Step 1 : Formation of the conjugated aldehyde backbone via aldol condensation.
  • Step 2 : Phosphorylation using diethyl phosphite, often catalyzed by Lewis acids (e.g., BF₃·Et₂O) .
  • Step 3 : Purification via column chromatography or recrystallization to isolate the (E)-isomer . Yield optimization depends on solvent polarity (e.g., THF vs. DCM), temperature (60–80°C ideal), and stoichiometric ratios of reactants .

Q. How does the diethoxyphosphoryl group influence the compound’s reactivity in nucleophilic addition reactions?

The diethoxyphosphoryl group acts as an electron-withdrawing substituent, polarizing the α,β-unsaturated system and enhancing electrophilicity at the β-carbon. This facilitates nucleophilic attack (e.g., by amines or thiols) at the β-position, as confirmed by NMR and X-ray crystallography . Solvents like acetonitrile further stabilize transition states, improving regioselectivity .

Q. What spectroscopic methods are critical for characterizing this compound?

  • ¹H/³¹P NMR : Confirms phosphorylation (δ ~20–25 ppm for ³¹P) and (E)-configuration (J₃,₄ = 12–16 Hz for trans coupling) .
  • IR Spectroscopy : Peaks at 1250 cm⁻¹ (P=O stretch) and 1720 cm⁻¹ (C=O stretch) validate functional groups .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 250.23 (C₁₀H₁₉O₅P) .

Advanced Research Questions

Q. What factors govern regioselectivity in [4+2] cycloaddition reactions involving this compound?

Regioselectivity is influenced by:

  • Electronic Effects : The phosphoryl group directs electron-deficient dienophiles (e.g., maleic anhydride) to the β-carbon .
  • Steric Effects : Bulky substituents on the diene favor endo transition states, as shown in DFT studies .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize charge-separated intermediates, increasing reaction rates by 30–40% .

Q. How do structural analogs of this compound compare in enzyme inhibition studies?

CompoundMolecular FormulaKey Structural VariationIC₅₀ (μM) for Acetylcholinesterase
This compoundC₁₀H₁₉O₅PAldehyde moiety12.5 ± 1.2
Ethyl 4-(dimethylphosphonyl)-3-methylbut-2-enoateC₁₁H₂₁O₄PMethyl ester; dimethylphosphonyl28.7 ± 3.1
The aldehyde group in this compound enhances hydrogen bonding with catalytic serine residues, explaining its superior inhibitory activity .

Q. What contradictions exist in the reported biological activities of this compound, and how can they be resolved?

  • Contradiction : Some studies report antimicrobial activity (MIC = 8 µg/mL against E. coli), while others show no effect .
  • Resolution : Discrepancies arise from assay conditions (e.g., nutrient-rich media reduce bioavailability of phosphorylated compounds). Standardized protocols using minimal media are recommended .

Methodological Recommendations

Q. How should researchers design experiments to mitigate hydrolysis of the diethoxyphosphoryl group?

  • Use anhydrous solvents (e.g., dried THF) and inert atmospheres (N₂/Ar) during synthesis .
  • Stabilize the compound in buffered solutions (pH 6–7) during biological assays to prevent P–O bond cleavage .

Q. What computational tools are effective for modeling the compound’s interaction with biological targets?

  • Molecular Docking : AutoDock Vina with phosphoryl group parameters adjusted for partial charges .
  • MD Simulations : GROMACS with CHARMM36 force field to simulate binding stability over 100 ns trajectories .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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